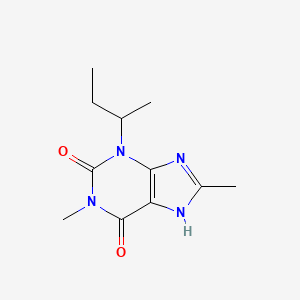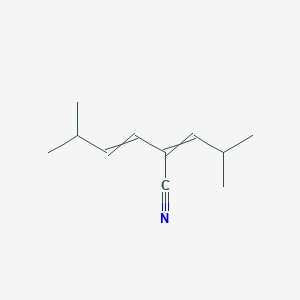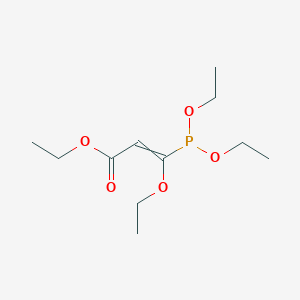![molecular formula C9H10N2OS B14377187 2-Amino-3-[(methanesulfinyl)methyl]benzonitrile CAS No. 88301-83-1](/img/structure/B14377187.png)
2-Amino-3-[(methanesulfinyl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-[(methanesulfinyl)methyl]benzonitrile is an organic compound with the molecular formula C9H10N2OS It is a derivative of benzonitrile, characterized by the presence of an amino group, a methanesulfinyl group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[(methanesulfinyl)methyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-amino-3-methylbenzonitrile with methanesulfinyl chloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-amino-3-methylbenzonitrile in an appropriate solvent, such as dichloromethane.
- Add a base, such as triethylamine, to the solution.
- Slowly add methanesulfinyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[(methanesulfinyl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, such as acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent, such as acetonitrile, at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine, at low temperatures.
Major Products Formed
Oxidation: The major product is the corresponding sulfone derivative.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products are the corresponding acylated or sulfonylated derivatives.
Scientific Research Applications
2-Amino-3-[(methanesulfinyl)methyl]benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving nitrile and sulfinyl groups.
Industry: The compound can be used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-[(methanesulfinyl)methyl]benzonitrile depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its functional groups, leading to modulation of biochemical pathways. The amino group can form hydrogen bonds, while the nitrile and sulfinyl groups can participate in various interactions, such as dipole-dipole interactions and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylbenzonitrile: Lacks the methanesulfinyl group, making it less versatile in certain chemical reactions.
2-Amino-3-(methylthio)methylbenzonitrile: Contains a methylthio group instead of a methanesulfinyl group, which affects its reactivity and applications.
2-Amino-3-(methanesulfonyl)methylbenzonitrile: Contains a methanesulfonyl group, which is more oxidized than the methanesulfinyl group, leading to different chemical properties.
Uniqueness
2-Amino-3-[(methanesulfinyl)methyl]benzonitrile is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential applications. This functional group allows for selective oxidation and reduction reactions, making the compound a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
88301-83-1 |
|---|---|
Molecular Formula |
C9H10N2OS |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
2-amino-3-(methylsulfinylmethyl)benzonitrile |
InChI |
InChI=1S/C9H10N2OS/c1-13(12)6-8-4-2-3-7(5-10)9(8)11/h2-4H,6,11H2,1H3 |
InChI Key |
ULGVCLLENSJGFX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CC1=C(C(=CC=C1)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate](/img/structure/B14377119.png)
![4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine](/img/structure/B14377123.png)
![8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14377136.png)


![2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane](/img/structure/B14377149.png)

![[Benzyl(phenyl)amino]propanedioic acid](/img/structure/B14377153.png)






